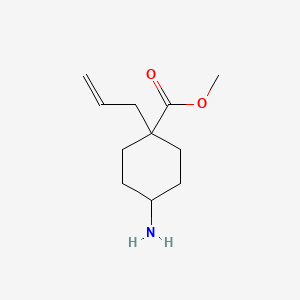

![molecular formula C7H6N4O B586975 [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide CAS No. 145335-92-8](/img/structure/B586975.png)

[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide” is a derivative of [1,2,3]Triazolo[1,5-a]pyridine, a class of compounds that have been tested as chemosensors for metal ions . These compounds are known for their fluorescent properties .

Synthesis Analysis

The synthesis of [1,2,3]Triazolo[1,5-a]pyridine derivatives often involves the use of tridentate ligands based on the triazolopyridine-pyridine nucleus . Other methods involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis

The molecular structure of [1,2,3]Triazolo[1,5-a]pyridine derivatives is characterized by a triazolopyridine-pyridine nucleus . This structure allows these compounds to interact with various biomolecular targets and improve solubility .Chemical Reactions Analysis

[1,2,3]Triazolo[1,5-a]pyridines react with electrophiles in two contrasting ways, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .Physical And Chemical Properties Analysis

[1,2,3]Triazolo[1,5-a]pyridine derivatives are known for their fluorescent properties . They are also stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have developed novel methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, highlighting their importance in organic chemistry. For example, Zheng et al. (2014) described a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for the metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines, showcasing a novel strategy for constructing the triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation (Zisheng Zheng et al., 2014). Huntsman and Balsells (2005) provided a general synthesis method for [1,2,4]Triazolo[1,5‐a]pyridines, expanding the versatility of these compounds in chemical synthesis (Elliott W. D. Huntsman & J. Balsells, 2005).

Photophysical Properties

The study of the photophysical properties of related compounds, like 3-Amino-4-arylpyridin-2(1Н)-ones, by Shatsauskas et al. (2019), contributes to understanding the relationship between the structure and photophysical properties, which is crucial for the development of effective phosphors (A. Shatsauskas et al., 2019).

Antitumor and Antimicrobial Activities

Research on enaminones as building blocks for the synthesis of substituted pyrazoles reveals their potential antitumor and antimicrobial activities. Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, demonstrating their effectiveness against certain cancer cell lines and their antimicrobial activity (S. Riyadh, 2011).

Direcciones Futuras

The future research directions for [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide could include further exploration of its potential uses as a chemosensor for metal ions , as well as investigation into its other potential biological activities. Further studies could also focus on improving the synthesis methods for these compounds .

Propiedades

IUPAC Name |

triazolo[1,5-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7(12)6-5-3-1-2-4-11(5)10-9-6/h1-4H,(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLCAGIALURFLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=NN2C=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665639 |

Source

|

| Record name | [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145335-92-8 |

Source

|

| Record name | [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145335-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Hydrochloride](/img/no-structure.png)

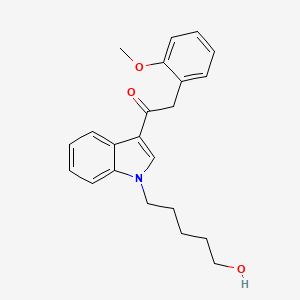

![[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B586902.png)